Regioisomeric Identity: Ortho-Bromophenyl (C2) vs. Para-Bromophenyl (C4) Substitution Determines Synthetic Pathway Compatibility
CAS 861927-02-8 carries the bromine substituent at the ortho (C2) position of the 4-phenyl ring, establishing a regioisomeric identity fundamentally distinct from the para-bromo analog (diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Compound 19 in Oliveira et al. 2024) [1]. This ortho-substitution is structurally mandatory for the compound's documented function as the trans-configured intermediate in lacidipine synthesis, where the 2-bromophenyl moiety undergoes subsequent Wittig olefination to install the (E)-tert-butoxycarbonylvinyl side chain that defines the final drug substance [2]. The para-bromo isomer cannot serve this role because the bromine position does not correspond to the required formyl group precursor geometry [2][3]. Multiple authoritative supplier catalogues (TRC, Santa Cruz Biotechnology, Pharmaffiliates, BOC Sciences) explicitly designate this compound as 'trans Lacidipine intermediate,' confirming its specific and non-substitutable role in this industrial pharmaceutical process [4][5].
| Evidence Dimension | Regioisomeric position of bromine on the 4-phenyl ring and synthetic pathway compatibility |
|---|---|
| Target Compound Data | ortho-C2 bromophenyl; compatible with Wittig olefination for lacidipine C4 side-chain installation |
| Comparator Or Baseline | para-C4 bromophenyl (Compound 19, Oliveira 2024) and meta-C3 bromophenyl isomers; incompatible with lacidipine side-chain formation geometry |
| Quantified Difference | Binary functional distinction: enabling vs. non-enabling for lacidipine synthesis. Regioisomer formation during lacidipine synthesis can reach 30% at 35 °C but is minimized to negligible levels at -10 to -5 °C [2]. |
| Conditions | Synthetic pathway: Hantzsch dihydropyridine condensation followed by Wittig olefination. Regioisomer control data from one-pot lacidipine synthesis (Raju et al., Org. Process Res. Dev. 2009) [2]. |
Why This Matters
For procurement supporting lacidipine API manufacturing or impurity reference standard programs, the ortho-bromo regioisomer is structurally mandatory—substituting the para- or meta-bromo analog leads to a different synthetic intermediate that cannot yield the correct drug substance.
- [1] Oliveira, T.A.S.; Silva, J.B.A.; Esperandim, T.R.; Acésio, N.O.; Tavares, D.C.; Crotti, A.E.M. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Future Pharmacol. 2024, 4(3), 564-573. Compound 19: diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. View Source
- [2] Raju, V.V.N.K.V.P.; Ravindra, V.; Mathad, V.T.; Dubey, P.K.; Reddy, P.P. A Facile, One-Pot Synthesis of Lacidipine Using in Situ Generation of Wittig Intermediates. Org. Process Res. Dev. 2009, 13, 710-715. Regioisomer 1d formation: minimized at -10 to -5 °C, increased to 30% at 35 °C. View Source
- [3] US Patent US20070043088A1. Process for Preparing Lacidipine. Filing date: Aug 15, 2006. Discloses the role of bromophenyl intermediates in lacidipine synthesis. View Source
- [4] Chembase Product Information. 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Diethyl Ester. Catalog No. B686495, Toronto Research Chemicals. Description: 'trans Lacidipine intermediate.' http://en.chembase.cn/substance-377659.html View Source
- [5] Pharmaffiliates. 4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid-d10 Diethyl Ester, CAS 1329793-25-0. Applications: 'Labelled trans Lacidipine intermediate.' https://www.pharmaffiliates.com View Source
